2-Propan-2-yl-1-(pyrrolidin-2-ylmethyl)imidazole;dihydrochloride

Lipophilicity SAR Drug Design

2-Propan-2-yl-1-(pyrrolidin-2-ylmethyl)imidazole dihydrochloride (CAS 2377033-93-5; free base CAS 1248173-89-8) is a synthetic imidazole–pyrrolidine hybrid within the C₁₁H₁₉N₃·2HCl series. The free base (MW 193.29 g/mol) carries an isopropyl substituent at the imidazole 2‑position and a pyrrolidin‑2‑ylmethyl group at the imidazole 1‑position, harboring a chiral center at the pyrrolidine α‑carbon.

Molecular Formula C11H21Cl2N3
Molecular Weight 266.21
CAS No. 2377033-93-5
Cat. No. B2656615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propan-2-yl-1-(pyrrolidin-2-ylmethyl)imidazole;dihydrochloride
CAS2377033-93-5
Molecular FormulaC11H21Cl2N3
Molecular Weight266.21
Structural Identifiers
SMILESCC(C)C1=NC=CN1CC2CCCN2.Cl.Cl
InChIInChI=1S/C11H19N3.2ClH/c1-9(2)11-13-6-7-14(11)8-10-4-3-5-12-10;;/h6-7,9-10,12H,3-5,8H2,1-2H3;2*1H
InChIKeyNBGMTMKIRATPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Propan-2-yl-1-(pyrrolidin-2-ylmethyl)imidazole Dihydrochloride – Physicochemical Baseline for Procurement Evaluation


2-Propan-2-yl-1-(pyrrolidin-2-ylmethyl)imidazole dihydrochloride (CAS 2377033-93-5; free base CAS 1248173-89-8) is a synthetic imidazole–pyrrolidine hybrid within the C₁₁H₁₉N₃·2HCl series. The free base (MW 193.29 g/mol) carries an isopropyl substituent at the imidazole 2‑position and a pyrrolidin‑2‑ylmethyl group at the imidazole 1‑position, harboring a chiral center at the pyrrolidine α‑carbon [1]. The dihydrochloride salt (MW ~266.21 g/mol) is designed to enhance aqueous solubility relative to the free base. It is listed in the Enamine screening collection as EN300‑79360 and supplied by Biosynth under catalog CVD03393, indicating its role as a hit‑finding and medicinal‑chemistry building block [2].

Why 2‑Propan‑2‑yl‑1‑(pyrrolidin‑2‑ylmethyl)imidazole Dihydrochloride Cannot Be Interchanged with Des‑Isopropyl or Alternative‑Regioisomer Imidazole‑Pyrrolidine Analogs


Closely related compounds in the C₈‑C₁₁H₁₃‑₂₁N₃ space—such as 1‑(pyrrolidin‑2‑ylmethyl)‑1H‑imidazole (MW 151.21, XLogP3‑AA 0.1) and 2‑methyl‑1‑(pyrrolidin‑2‑ylmethyl)‑1H‑imidazole (MW 165.24)—differ in two critical procurement‑relevant dimensions: ligand lipophilicity and topological polar surface area (TPSA). The 2‑isopropyl group in the target compound increases computed logP by approximately 1.6 log units relative to the unsubstituted scaffold [1][2]. This alters predicted membrane permeability, protein‑binding characteristics, and organic‑solvent solubility—parameters that directly affect assay‑compatible concentration ranges and hit‑expansion SAR. Furthermore, the dihydrochloride salt ensures a consistent, protonated form for aqueous dosing, whereas the free base or alternative regioisomers (e.g., 4‑tert‑butyl‑2‑(pyrrolidin‑2‑yl)‑1H‑imidazole) exhibit different protonation states and solubility profiles .

Quantitative Differentiation Evidence: 2‑Propan‑2‑yl‑1‑(pyrrolidin‑2‑ylmethyl)imidazole Dihydrochloride vs. Closest Analogs


Lipophilicity Shift: 2‑Isopropyl Substitution Raises Computed logP by ~1.6 Units Over the Unsubstituted Core Scaffold

The target compound carries a 2‑isopropyl group on the imidazole ring, absent in the widely available scaffold 1‑(pyrrolidin‑2‑ylmethyl)‑1H‑imidazole (CAS 1177355‑18‑8). A structurally analogous C₁₁H₁₉N₃ framework (1‑ethyl‑4‑(1H‑imidazol‑5‑ylmethyl)piperidine) exhibits a computed logP of 1.7, while the des‑isopropyl scaffold records XLogP3‑AA of 0.1 [1][2]. Although the exact logP of the target compound has not been experimentally determined, the 2‑isopropyl moiety is predicted to shift logP upward by 1.3–1.6 units based on fragment‑based additivity .

Lipophilicity SAR Drug Design

Salt‑Form Advantage: Dihydrochloride Provides Defined Protonation State vs. Free‑Base Analogs

The target compound is supplied as the dihydrochloride salt (CAS 2377033‑93‑5, MW ~266.21), whereas the closest comparator 1‑(pyrrolidin‑2‑ylmethyl)‑1H‑imidazole is typically offered as the free base (CAS 1177355‑18‑8, MW 151.21). The dihydrochloride ensures full protonation of both the imidazole (predicted pKa of conjugate acid ~7.0–7.4) and the pyrrolidine nitrogen (predicted pKa ~10.0–10.5) at physiological and assay pH, eliminating ambiguous protonation states that confound free‑base SAR interpretation .

Solubility Formulation Assay Development

Molecular‑Weight Differentiation: 28% Increase Over 2‑Methyl Analog Alters Ligand‑Efficiency Metrics

Compared to the 2‑methyl analog (2‑methyl‑1‑(pyrrolidin‑2‑ylmethyl)‑1H‑imidazole, CAS 1249420‑76‑5, MW 165.24), the target compound’s free base (MW 193.29) is 28.1 g/mol heavier due to the isopropyl‑versus‑methyl substitution. This directly impacts ligand‑efficiency indices (e.g., LE = 1.4 × pIC₅₀ / heavy‑atom count) and Lipinski‑rule compliance. The isopropyl group adds three heavy atoms relative to methyl, shifting the heavy‑atom count from 12 to 15 [1].

Ligand Efficiency Fragment-Based Design Lead Optimization

Regioisomeric Differentiation: 2‑Isopropyl‑imidazole Connectivity vs. 4‑tert‑Butyl Regioisomer Enables Divergent Pharmacophore Geometry

A commercially available regioisomer, 4‑(tert‑butyl)‑2‑(pyrrolidin‑2‑yl)‑1H‑imidazole (CAS 1153104‑89‑2), shares the identical molecular formula (C₁₁H₁₉N₃, MW 193.29) but differs in substitution pattern: the bulky alkyl group is on the imidazole 4‑position (tert‑butyl) rather than the 2‑position (isopropyl), and the pyrrolidine is attached directly at the 2‑position rather than via a methylene linker at N‑1. This fundamentally alters the spatial relationship between the hydrogen‑bond‑donor (imidazole NH) and the basic pyrrolidine nitrogen—a critical parameter for histamine H₃ or kinase ATP‑site pharmacophore models [1].

Scaffold Hopping Pharmacophore Modeling Kinase Inhibitors

Enamine Screening‑Collection Provenance: Quality‑Controlled, 95% Purity Stock with LCMS Validation

The free‑base form (EN300‑79360) is part of Enamine’s screening collection of >4.7 million compounds, which applies MedChem filters, LCMS purity verification (≥95%), and smart clustering to ensure structural novelty and absence of PAINS substructures [1]. In contrast, several comparator analogs (e.g., 1‑(pyrrolidin‑2‑ylmethyl)‑1H‑imidazole from ChemBridge, CAS 1177355‑18‑8) may be supplied at varying purity levels (95–98%) without the same curated screening‑library quality‑control framework [2].

HTS Hit Finding Quality Control

Procurement‑Relevant Application Scenarios for 2‑Propan‑2‑yl‑1‑(pyrrolidin‑2‑ylmethyl)imidazole Dihydrochloride


Hit‑Finding and High‑Throughput Screening (HTS) with Defined Lipophilicity Parameters

The compound’s Enamine screening‑collection membership (EN300‑79360) and estimated logP of ~1.3–1.7 make it a suitable candidate for HTS campaigns targeting lipophilic binding pockets. Its dihydrochloride salt form supports direct dissolution into aqueous assay buffers, minimizing DMSO carry‑over artifacts. Compared to the des‑isopropyl scaffold (logP ~0.1), this compound probes a distinct lipophilicity space without exceeding drug‑like property boundaries .

Fragment‑to‑Lead SAR Expansion Around the Imidazole 2‑Position

In a fragment‑growing workflow, researchers can use the 2‑methyl analog (MW 165.24) as the starting fragment and the target compound (MW 193.29) as the first iterative isopropyl expansion. The ΔMW of +28 g/mol and ΔlogP of ~+1.3 units provide quantifiable vectors for assessing the impact of lipophilic bulk on target affinity and selectivity, while the regioisomer 4‑(tert‑butyl)‑2‑(pyrrolidin‑2‑yl)‑1H‑imidazole serves as a geometry control .

Histamine H₃ or Kinase Pharmacophore Validation with Salt‑Form Consistency

The combination of a basic pyrrolidine nitrogen (pKa ~10.0–10.5) and an imidazole ring (conjugate acid pKa ~7.0–7.4) in a fully protonated, dihydrochloride salt form makes this compound a suitable tool for validating pharmacophore hypotheses at aminergic GPCRs or kinase ATP sites. Imidazole‑pyrrolidine hybrids have established precedent as H₃ receptor ligands and kinase hinge‑binders; the isopropyl group provides a controlled steric probe not available with the des‑isopropyl or 2‑methyl analogs [1].

Analytical Method Development with Defined Counterion Stoichiometry

The dihydrochloride salt’s exact 1:2 stoichiometry (base:2HCl) simplifies LCMS method development and quantitation. Unlike free‑base analogs that may partially protonate depending on mobile‑phase pH, the dihydrochloride ensures consistent chromatographic behavior and ionization efficiency across analytical platforms—beneficial for laboratories building compound‑specific MRM methods for PK or metabolic stability assays .

Quote Request

Request a Quote for 2-Propan-2-yl-1-(pyrrolidin-2-ylmethyl)imidazole;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.